REACTION_CXSMILES
|
[ClH:1].C([O:5][C:6]1[CH:7]=[C:8]([C:16](=[O:42])[CH2:17][N:18]([CH2:35][C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[CH2:19][CH2:20][CH2:21][N:22]2[C:31]3[C:30](=[O:32])[N:28]([CH3:29])[C:27](=[O:33])[N:26]([CH3:34])[C:25]=3[N:24]=[CH:23]2)[CH:9]=[C:10]([O:12]C(=O)C)[CH:11]=1)(=O)C.Cl>CO>[ClH:1].[OH:5][C:6]1[CH:7]=[C:8]([C:16](=[O:42])[CH2:17][N:18]([CH2:35][C:36]2[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=2)[CH2:19][CH2:20][CH2:21][N:22]2[C:31]3[C:30](=[O:32])[N:28]([CH3:29])[C:27](=[O:33])[N:26]([CH3:34])[C:25]=3[N:24]=[CH:23]2)[CH:9]=[C:10]([OH:12])[CH:11]=1 |f:0.1,4.5|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)OC=1C=C(C=C(C1)OC(C)=O)C(CN(CCCN1C=NC=2N(C(N(C)C(C12)=O)=O)C)CC1=CC=CC=C1)=O
|
Name
|
diacetyl
|
Quantity
|
12.8 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.8 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25.6 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
treated with some activated carbon and kieselguhr
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.OC=1C=C(C=C(C1)O)C(CN(CCCN1C=NC=2N(C(N(C)C(C12)=O)=O)C)CC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |